molecular formula C24H18ClNO3 B11385208 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11385208
M. Wt: 403.9 g/mol
InChI Key: WFLJNWYMLIZPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of oxazines

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). The compound inhibits inflammatory responses by suppressing the activation of the NF-κB and MAPK signaling pathways . This makes it a promising candidate for the development of new anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit key inflammatory pathways makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

9-[(4-chlorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H18ClNO3/c25-18-8-6-16(7-9-18)13-26-14-21-22(28-15-26)11-10-19-20(12-23(27)29-24(19)21)17-4-2-1-3-5-17/h1-12H,13-15H2

InChI Key

WFLJNWYMLIZPHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.